
Imipramine
概述
描述
Imipramine, the first tricyclic antidepressant (TCA), was discovered in 1958 and revolutionized the treatment of major depressive disorder (MDD) . It inhibits the reuptake of serotonin and norepinephrine, increasing synaptic monoamine concentrations. This compound is rapidly absorbed (>95% bioavailability) with peak plasma concentrations in 2–6 hours and readily crosses the blood-brain barrier, accumulating in the brain at 30–40 times plasma levels . Its metabolism occurs primarily in the liver via cytochrome P-450 (CYP) 1A2 and 3A4, producing desipramine, an active metabolite with noradrenergic selectivity . This compound's therapeutic efficacy is influenced by interindividual variations in CYP activity, which affect plasma levels and clinical outcomes .
准备方法
合成路线和反应条件: 依普拉胺可以通过涉及二苯并氮杂卓与各种试剂反应的多步过程合成。 一种常见的方法是在碱性条件下用 3-二甲氨基丙基氯化物烷基化二苯并氮杂卓 .
工业生产方法: 依普拉胺的工业生产通常涉及使用经济高效且可扩展的方法。 例如,依普拉胺帕莫酸可以通过在两步过程中使依普拉胺碱与帕莫酸反应来制备 .
化学反应分析
反应类型: 依普拉胺会发生各种化学反应,包括:
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 可以使用如氢化铝锂等还原剂.
取代: 各种卤化剂和亲核试剂用于取代反应.
主要产物:
科学研究应用
Imipramine, the first tricyclic antidepressant (TCA), has a range of applications, including the treatment of depression and certain anxiety disorders . It was developed in the late 1950s by Ciba and has been studied for its efficacy in treating various conditions .
Medical Applications
Depression and Anxiety Disorders
this compound is primarily used to treat depression and certain anxiety disorders, including acute post-traumatic stress reactions . Clinical studies have demonstrated its effectiveness, even in severe cases of depression . It has shown similar efficacy to monoamine oxidase inhibitors (MAOIs) like moclobemide in treating depression .
A study comparing this compound to a placebo in outpatients with DSM-III dysthymic disorder found that 45% of the this compound-treated patients showed markedly favorable responses compared to 12% of the placebo-treated patients . this compound also showed a significant advantage in measures of depressive symptoms, global severity of illness, and self-rated social and vocational function .
Other Psychiatric Uses
Besides depression, this compound has additional indications for treating panic attacks, chronic pain, and Kleine-Levin syndrome .
Pediatric Uses
this compound is relatively frequently used in pediatric patients to treat pavor nocturnus (night terrors) and nocturnal enuresis (bed-wetting) . It can shorten the time of the delta wave stage of sleep, where wetting occurs . However, caution is advised when prescribing this compound to children and adolescents due to potential side effects .
Veterinary Medicine
In veterinary medicine, this compound is used with xylazine to induce pharmacologic ejaculation in stallions . It is also used for separation anxiety in dogs and cats .
Cognitive Improvement After Brain Injury
this compound treatment has been shown to contribute to cognitive improvement after traumatic brain injury (TBI), possibly by enhancing hippocampal neurogenesis . Studies using a controlled cortical impact (CCI) mouse model of TBI showed that mice treated with this compound had significantly improved cognitive function compared to those treated with saline .
Scientific Research Applications
Antitumor Role
this compound has demonstrated antimigratory and anti-invasive effects in colorectal cancer cells . It acts as a fascin1 inhibitor, which affects the actin cytoskeleton . In vivo studies using a zebrafish invasion model showed that this compound's anti-invasive and antimetastatic activities are dose-dependent and associated with both constitutive and induced fascin1 expression .
In silico screening identified this compound as a plausible ligand for fascin1, with in vitro experiments validating its binding and a dissociation constant of 390 μM . this compound interferes with fascin1 in bundling F-actin polymers, leading to the disorganization of actin filament bundles .
Pharmacological Studies
Pharmacological studies have explored various properties of this compound, including its antidepressant effects . Research has also focused on its effects on neurogenesis, neural remodeling, and synaptic plasticity in the hippocampus .
作用机制
依普拉胺通过抑制血清素和去甲肾上腺素的再摄取,增加它们在大脑中的水平 。 它与钠依赖性血清素转运蛋白和钠依赖性去甲肾上腺素转运蛋白结合,减少神经元对这些神经递质的再摄取 。 此外,依普拉胺作用于其他受体,如组胺 H1 受体,有助于其镇静作用 .
类似化合物:
阿米替林: 另一种三环类抗抑郁药,具有类似的作用机制,但副作用谱不同.
克洛米帕明: 一种三环类抗抑郁药,对血清素再摄取抑制的亲和力更高.
诺替普替林: 一种具有不同药代动力学特征的仲胺三环类抗抑郁药.
依普拉胺的独特性: 依普拉胺是第一种被发现的三环类抗抑郁药,并且仍然是这类药物的典型化合物。 它在治疗抑郁症和焦虑症方面具有公认的疗效,被认为是治疗惊恐障碍的“金标准” .
相似化合物的比较
Structural Analogs and "Me-Too" Compounds
- Amitriptyline : Derived from imipramine by structural modification, amitriptyline shares similar reuptake inhibition but with stronger anticholinergic effects. It achieved market approval as Saroten® in Europe due to earlier patent filing .
- Desipramine: The primary active metabolite of this compound, desipramine selectively inhibits norepinephrine reuptake. In humans, this compound is slowly converted to desipramine, which accumulates due to slower metabolism compared to rodents . Desipramine’s side effect profile (e.g., lower anticholinergic effects) makes it preferable in patients sensitive to this compound’s adverse reactions .
Table 1: Pharmacokinetic Comparison of this compound and Analogs
*Prolonged in elderly due to reduced clearance .
Efficacy in Depression and Anxiety Disorders
- This compound vs. Iproniazid (MAOI) : In clinical trials, this compound showed superior efficacy to iproniazid (74% vs. 54% response rate in depression), though electroconvulsive therapy (ECT) remained more effective (89% response) .
- This compound vs. SSRIs: Fluvoxamine (SSRI) demonstrated comparable efficacy to this compound in MDD but with fewer anticholinergic side effects (e.g., dry mouth: 44% with this compound vs. abnormal ejaculation with fluvoxamine) .
- This compound vs. Alprazolam (Benzodiazepine) : Both reduced panic attack frequency, but alprazolam acted faster (1 week vs. 4 weeks for this compound) .
Table 2: Clinical Efficacy in Selected Disorders
Disorder | This compound Response Rate | Comparator (Response Rate) |
---|---|---|
Major Depression | 74% | Fluvoxamine: 70% |
Panic Disorder | 85% | Alprazolam: 82% |
Resistant Cases | 60% (post-ECT relapse) | ECT: 89% |
Side Effects and Tolerability
- Anticholinergic Effects : this compound causes dry mouth (44.7% in elderly), tremor, and sedation, whereas desipramine and SSRIs exhibit milder profiles .
- Cardiovascular Risks : TCAs like this compound prolong QT intervals, unlike SSRIs or mianserin (atypical antidepressant), which have safer cardiovascular profiles .
- Drug Interactions : CYP1A2/3A4 inhibitors (e.g., macrolides) increase this compound levels, necessitating dose adjustments .
Table 3: Adverse Effect Profile
Novel Comparators and Mechanisms
- Natural Products: Açaí (Euterpe oleracea) exhibited antidepressant effects in mice comparable to this compound, likely via synergistic monoaminergic and antioxidant pathways .
生物活性
Imipramine, a tricyclic antidepressant (TCA), is primarily known for its efficacy in treating major depressive disorder and certain anxiety disorders. However, recent studies have expanded our understanding of its biological activity, revealing additional therapeutic potentials and mechanisms of action.
This compound's primary mechanism involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine, which increases their availability in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, this compound has been shown to interact with various receptors, including:
- Serotonin Receptors : this compound affects multiple serotonin receptor subtypes, notably 5-HT2 and 5-HT3 receptors, which play roles in mood regulation.
- Adrenergic Receptors : It exhibits antagonistic properties on alpha-adrenergic receptors, contributing to its side effects such as sedation and orthostatic hypotension.
- Histamine Receptors : The drug's antihistaminic effects can lead to sedation and weight gain.
Antitumor Activity
Recent research has highlighted this compound's potential as an antitumoral agent . A study demonstrated that this compound acts as a Fascin1 inhibitor , exhibiting antimigratory and anti-invasive effects in colorectal cancer cells. This was confirmed through in vitro assays and in vivo models using zebrafish, showing that this compound's anti-invasive activities are dose-dependent. The study suggests that this compound could serve as a foundation for targeted therapies against tumors overexpressing Fascin1 .
Neurochemical Effects
Chronic administration of this compound has been linked to significant neurochemical changes. For instance, studies show a decrease in acetylcholinesterase (AChE) activity in the hippocampus and striatum after prolonged treatment. This reduction may enhance cholinergic neurotransmission, which is often impaired in depression . Furthermore, this compound has been shown to diminish stress-induced inflammation by down-regulating pro-inflammatory cytokines such as TNF-α and IL-6 .
Clinical Efficacy
This compound's clinical efficacy has been well-documented through various studies. A notable double-blind switch study indicated that over 50% of patients who were non-responsive to initial treatments benefited from switching to this compound or sertraline. The results highlighted significant improvements in depressive symptoms measured by standardized scales .
Case Studies
Several case studies have reported diverse outcomes associated with this compound treatment:
- Case of Hyperpigmentation : A review identified 19 cases of this compound-induced hyperpigmentation across multiple publications, indicating a rare but notable side effect .
- Chronic Depression : In patients with chronic major depression who switched to this compound after failing other treatments, there was a marked improvement in depressive symptoms despite some experiencing intolerable side effects leading to treatment discontinuation .
Summary of Findings
The table below summarizes key findings related to the biological activity of this compound:
Aspect | Findings |
---|---|
Primary Action | Inhibition of serotonin and norepinephrine reuptake |
Receptor Interactions | Antagonism at 5-HT2, 5-HT3, alpha-adrenergic, and histamine receptors |
Antitumor Activity | Inhibits Fascin1; anti-invasive effects in colorectal cancer models |
Neurochemical Effects | Decreased AChE activity; enhanced cholinergic neurotransmission |
Inflammation Modulation | Reduces pro-inflammatory cytokines (TNF-α, IL-6) |
Clinical Efficacy | Significant response rates in chronic depression; effective switch therapy |
常见问题
Basic Research Questions
Q. How should a dose-response study for imipramine in animal models be designed to account for pharmacokinetic variability?
Methodological Answer:
- Experimental Design : Use a randomized, controlled design with multiple dose groups (e.g., 5, 10, 20 mg/kg) and vehicle controls. Include staggered testing intervals (e.g., 1-hour and 24-hour post-administration) to assess acute vs. chronic effects .
- Key Variables : Monitor sucrose consumption (motivation proxy), body weight, and health status. Withdraw subjects with adverse effects to avoid confounding .
- Statistical Approach : Apply repeated-measures ANOVA with dose as a between-group factor and time as a within-group factor. Use Dunnett’s post-hoc test for dose comparisons .
Q. What statistical methods are robust for analyzing this compound’s behavioral and biochemical effects in preclinical studies?
Methodological Answer:
- ANOVA Frameworks : Use one-way ANOVA for single factors (e.g., dose), two-way ANOVA for interactions (e.g., stress × this compound), and three-way ANOVA for complex designs (e.g., trial × stress × this compound) .
- Post-Hoc Corrections : Apply F-protected t-tests (least-significant difference method) to compare group means after significant ANOVA results .
- Normalization : Normalize data (e.g., dialysate:plasma AUC ratios) to control groups to reduce inter-subject variability .
Q. How can this compound’s protein-binding mechanisms be characterized in vitro?
Methodological Answer:
- Frontal Analysis : Use equilibrium dialysis or frontal affinity chromatography to quantify this compound’s binding to human serum albumin (HSA). Plot binding data as 1/[bound] vs. 1/[free] to identify multi-site interactions .
- Competitive Binding Assays : Compare this compound’s inhibition of [³H]serotonin uptake in rat hypothalamic tissue to establish selectivity for serotonin transporters over norepinephrine systems .
Advanced Research Questions
Q. How does baseline variability in subject phenotypes influence this compound’s experimental outcomes?
Methodological Answer:
- Stratification : Pre-screen subjects based on initial thresholds (e.g., auditory sensitivity or ambulation scores) and stratify into high/low groups. This compound’s effects often inversely correlate with baseline activity (e.g., high-ambulation rats show greater suppression post-treatment) .
- Interaction Analysis : Use factorial ANOVA to detect significant dose × baseline interactions. Report effect sizes for clinical relevance .
Q. What methodologies confirm this compound’s role in hippocampal neurogenesis and synaptogenesis?
Methodological Answer:
- Stereological Counting : Apply design-based stereology to quantify hippocampal neurons (e.g., granule cell layer) and synapses in genetically susceptible models (e.g., Flinders Sensitive Line rats). Compare saline- vs. This compound-treated groups .
- Behavioral Correlation : Pair stereological data with forced swim test results to link neurogenesis with reduced depressive-like immobility .
Q. How does this compound induce apoptosis and inhibit metastasis in triple-negative breast cancer (TNBC) cells?
Methodological Answer:
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify caspase-3/7 activation (extrinsic pathway) and mitochondrial depolarization (intrinsic pathway) in MDA-MB-231 cells .
- Metastasis Inhibition : Perform transwell assays to measure this compound’s suppression of invasion/migration. Validate via Western blot for downregulated MMP-9 and VEGF .
Q. What experimental approaches elucidate this compound’s anti-neuroinflammatory effects?
Methodological Answer:
- Stress Models : Use repeated social defeat (RSD) to induce peripheral (plasma IL-6) and central (microglial activation) inflammation. Administer this compound (15 mg/kg) to block corticosterone and cytokine responses .
- Behavioral Endpoints : Pair cytokine assays with social avoidance tests to confirm functional recovery .
Q. Data Contradiction Analysis
Q. How should researchers resolve contradictory findings on this compound’s dose-dependent effects?
Methodological Answer:
- Time-Dependent Analysis : Separate acute (1-hour post-dose) vs. chronic (24-hour post-dose) sessions. This compound’s motivational effects (e.g., reduced sucrose intake) are more pronounced at peak plasma concentrations .
- Baseline Adjustment : Re-analyze data after controlling for initial subject variability (e.g., stratification by baseline activity) to clarify dose-response relationships .
属性
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-52-0 (mono-hydrochloride) | |
Record name | Imipramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043881 | |
Record name | Imipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
160 °C @ 0.1 MM HG | |
Record name | Imipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IMIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |
Record name | Imipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IMIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white /hydrochloride/ | |
CAS No. |
50-49-7 | |
Record name | Imipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imipramine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | imipramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imipramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGG85SX4E4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IMIPRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175, 174.5 °C | |
Record name | Imipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。